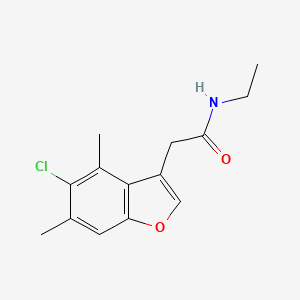![molecular formula C18H24ClN7O3 B4952172 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea](/img/structure/B4952172.png)
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea is a complex organic compound. It features a chlorophenyl group, a dimethylamino group, a morpholinyl group, and a triazinyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Introduction of the Triazinyl Group: The triazinyl group is introduced through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine.
Coupling with Morpholine: The morpholinyl group is added via a nucleophilic substitution reaction with morpholine.
Final Coupling: The final step involves coupling the triazinyl intermediate with the chlorophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanuric chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazinyl derivatives.
科学的研究の応用
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazinyl group is particularly important for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea: Unique due to its specific combination of functional groups.
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(piperidin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea: Similar structure but with a piperidinyl group instead of a morpholinyl group.
1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-(pyrrolidin-4-YL)-1,3,5-triazin-2-YL]oxy}ethyl)urea: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN7O3/c1-25(2)15-22-16(26-8-11-28-12-9-26)24-18(23-15)29-10-7-20-17(27)21-14-5-3-13(19)4-6-14/h3-6H,7-12H2,1-2H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTXNAQJYOIDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)OCCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-[[3-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4952099.png)

![1-(4-ethoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4952107.png)

![1-{4-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4952120.png)
![ethyl {(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4952125.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N-propylacetamide)](/img/structure/B4952133.png)

![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4952142.png)
![3-[1-(2-ethoxybenzyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4952157.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4952160.png)
![3-Oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),8-triene;hydrochloride](/img/structure/B4952180.png)
![5-[3-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4952187.png)
![1-[6-(2-bromophenoxy)hexyl]piperidine](/img/structure/B4952193.png)
